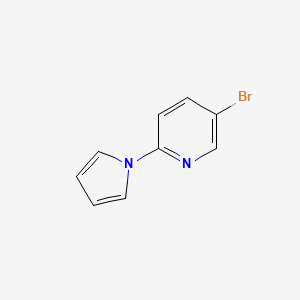

5-bromo-2-(1H-pyrrol-1-yl)pyridine

描述

Significance of Halogenated Pyridines and Pyrroles in Contemporary Heterocyclic Chemistry

Halogenated pyridines and pyrroles are fundamental building blocks in modern heterocyclic chemistry, a field that focuses on cyclic compounds containing atoms of at least two different elements in their rings. openmedicinalchemistryjournal.com Pyridine (B92270), a six-membered ring with one nitrogen atom, and pyrrole (B145914), a five-membered ring with one nitrogen atom, are both aromatic heterocycles that are prevalent in a vast array of biologically active molecules and functional materials. numberanalytics.comlibretexts.org The introduction of halogen atoms (fluorine, chlorine, bromine, iodine) onto these rings significantly enhances their synthetic utility.

Halogenated pyridines serve as versatile starting materials for a wide range of organic reactions. eurekalert.org They are particularly important for nucleophilic substitution reactions and as scaffolds for constructing more complex heterocyclic and macrocyclic compounds. eurekalert.org The presence of a halogen atom provides a reactive site for various cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings, which are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. researchgate.netnih.gov This reactivity is crucial for the synthesis of highly substituted pyridine derivatives, which can be challenging to prepare directly from the parent pyridine ring. eurekalert.orgmountainscholar.org

Pyrrole and its derivatives are also of immense importance, being key components in many natural products like heme, chlorophyll, and vitamin B12. uop.edu.pkresearchgate.net In medicinal chemistry, the pyrrole scaffold is found in numerous pharmaceuticals with a broad spectrum of biological activities, including anticancer, antiviral, antibacterial, and anti-inflammatory properties. researchgate.netnih.gov The halogenation of pyrroles similarly provides handles for further chemical modification, allowing for the diversification of these important structures.

Overview of 5-Bromo-2-(1H-pyrrol-1-yl)pyridine as a Versatile Synthetic Building Block and Intermediate

This compound is a bifunctional molecule that incorporates both a halogenated pyridine and a pyrrole moiety. This unique combination makes it a highly valuable and versatile building block in organic synthesis. The bromine atom on the pyridine ring at position 5 serves as a key functional group for introducing a wide range of substituents through various cross-coupling reactions. This allows for the construction of more complex molecules with potential applications in medicinal chemistry and materials science.

The compound serves as a crucial intermediate in the synthesis of more complex heterocyclic systems. For instance, it is a precursor for the synthesis of various substituted pyridines and can be used to build fused ring systems. Its utility is demonstrated in the preparation of compounds with potential biological activities, highlighting its role as a key intermediate in drug discovery and development. asianpubs.orgasianpubs.org

Research Trajectory and Scholarly Investigations of this compound

Scholarly investigations into this compound and related structures have focused on exploring its synthetic utility and potential applications. Research has delved into optimizing the synthesis of the compound itself and its derivatives. For example, studies have described its preparation and use as a reactant for synthesizing other organic compounds. chemicalbook.com

A significant area of research involves the use of this compound in cross-coupling reactions to create novel compounds. These studies often explore the scope and limitations of different catalytic systems to achieve high yields and selectivity. The resulting products are frequently evaluated for their biological activities, contributing to the fields of medicinal chemistry and drug discovery. For instance, derivatives of similar bromo-substituted pyridines have been investigated for their potential as antitumor and anti-angiogenic agents. mdpi.com

Furthermore, research has explored the synthesis of related and more complex structures, such as 5-bromo-1H-pyrrolo[2,3-b]pyridine, which is a fused heterocyclic system. researchgate.netresearchgate.net These investigations contribute to a deeper understanding of the chemistry of these scaffolds and expand their potential applications. The ongoing research into this compound and its analogues continues to uncover new synthetic methodologies and potential applications, underscoring its importance as a versatile tool in modern organic chemistry.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

5-bromo-2-pyrrol-1-ylpyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2/c10-8-3-4-9(11-7-8)12-5-1-2-6-12/h1-7H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFSASABTRPXORW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=C1)C2=NC=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Bromo 2 1h Pyrrol 1 Yl Pyridine

Established Synthetic Routes to 5-Bromo-2-(1H-pyrrol-1-yl)pyridine

Nucleophilic Substitution Reactions in the Synthesis of this compound

Nucleophilic aromatic substitution (SNAr) represents a fundamental approach for the synthesis of this compound. This method typically involves the reaction of a pyridine (B92270) ring activated towards nucleophilic attack with a pyrrole-based nucleophile. A common precursor for this reaction is 5-bromo-2-fluoropyridine (B45044). The fluorine atom at the 2-position of the pyridine ring serves as an excellent leaving group, facilitating its displacement by the pyrrolide anion.

The reaction is generally carried out in the presence of a base, such as potassium carbonate or sodium hydride, in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). The base is crucial for deprotonating pyrrole (B145914) to form the more nucleophilic pyrrolide anion. While effective, this method can require prolonged reaction times of 12 to 24 hours and elevated temperatures, typically ranging from 80 to 120°C, with yields often in the range of 60-75%. The reactivity in these reactions is highly dependent on the position of the leaving group, with halogens at the 2- or 4-positions of the pyridine ring being more readily displaced. For instance, the reaction of 5-bromo-2-fluoropyridine with pyrazole (B372694) has been shown to proceed with high yield. rsc.org

A variation of this approach involves the reaction of 2,5-dibromopyridine (B19318) with pyrrole. In this case, selective substitution at the 2-position is desired. The relative reactivity of the C-Br bonds can be influenced by reaction conditions and the choice of catalyst.

| Reactants | Base | Solvent | Temperature (°C) | Yield (%) |

| 5-Bromo-2-fluoropyridine, Pyrrole | K₂CO₃ or NaH | DMF or DMSO | 80-120 | 60-75 |

| 5-Bromo-2-fluoropyridine, Pyrazole | K₂CO₃ | DMSO | 80 | 95 rsc.org |

Cyclization and Annulation Strategies for Pyrrole Ring Formation on Pyridine Scaffolds Leading to this compound

An alternative to forming the C-N bond via nucleophilic substitution is the construction of the pyrrole ring directly onto a pre-existing 5-bromopyridine scaffold. The Paal-Knorr pyrrole synthesis is a classic and widely used method for forming pyrrole rings. researchgate.net This reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine. In the context of synthesizing this compound, this would conceptually involve the reaction of 2-amino-5-bromopyridine (B118841) with a 1,4-dicarbonyl compound like 2,5-hexanedione (B30556). This specific reaction leads to the formation of 5-bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine, a derivative of the target compound. asianpubs.orgasianpubs.orgresearchgate.net

The reaction is typically acid-catalyzed, often using p-toluenesulfonic acid, and is carried out in a solvent such as toluene (B28343) with azeotropic removal of water to drive the reaction to completion. asianpubs.org While the Paal-Knorr synthesis is a powerful tool, its direct application to form the unsubstituted pyrrole ring of the title compound can be challenging.

Another relevant cyclization strategy is the Fischer indole (B1671886) synthesis, which can be adapted for the synthesis of azaindoles, structures related to pyrrolylpyridines. This method involves the cyclization of a phenylhydrazone under acidic conditions. While not a direct route to this compound, it demonstrates the principle of forming a five-membered nitrogen-containing ring fused to a pyridine. researchgate.net

Free-radical cyclization approaches have also been explored for the synthesis of related polyheterocyclic systems containing pyrrole and pyridine rings. beilstein-journals.org These methods often involve the intramolecular cyclization of appropriately substituted precursors.

Regioselective Bromination Techniques for Pyridine Derivatives Preceding this compound Synthesis

In many synthetic pathways, the bromine atom is introduced onto the pyridine ring at a specific position prior to the coupling with pyrrole. Therefore, the regioselective bromination of 2-substituted pyridine derivatives is a critical step. For the synthesis of this compound, the starting material would be 2-(1H-pyrrol-1-yl)pyridine.

Electrophilic aromatic substitution is the primary mechanism for the bromination of aromatic rings. The pyrrole ring is generally more activated towards electrophilic substitution than the pyridine ring. However, the directing effects of the substituents and the choice of brominating agent and reaction conditions can influence the regioselectivity. Common brominating agents include N-bromosuccinimide (NBS) and bromine (Br₂). The reaction is often carried out in a suitable solvent such as chloroform (B151607) or carbon tetrachloride.

The regioselectivity of bromination on related heterocyclic systems, such as pyrrolo[1,2-a]quinoxalines, has been studied, where tetrabutylammonium (B224687) tribromide (TBATB) has been used for selective bromination. rsc.org Similarly, for acylated pyrroles, the use of TBABr₃ can lead to regioselective bromination, with the outcome being controlled by the substrate. acs.org In the case of 2-(1H-pyrrol-1-yl)pyridine, the electronic properties of both rings will dictate the position of bromination. The pyridine ring is electron-deficient, while the pyrrole ring is electron-rich. Electrophilic attack is more likely to occur on the pyrrole ring unless the conditions are carefully controlled. To achieve bromination on the pyridine ring at the 5-position, it is often more practical to start with a pre-brominated pyridine derivative.

Novel and Green Synthesis Approaches for this compound

Catalytic Methods and Catalyst Design in the Formation of this compound

Modern synthetic chemistry has seen a surge in the development of catalytic methods to improve efficiency and selectivity. For the synthesis of N-arylpyrroles, including this compound, transition metal-catalyzed cross-coupling reactions are particularly prominent.

Copper-catalyzed C-N bond formation, often referred to as the Ullmann condensation, is a well-established method. In a more contemporary approach, copper(I) iodide (CuI) can be used as a catalyst, often in combination with a ligand such as 1,10-phenanthroline (B135089) or XPhos (2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl), to facilitate the coupling of a bromopyridine with pyrrole. beilstein-journals.org For instance, the coupling of 2-bromopyridine (B144113) with pyrrole derivatives can be achieved using a CuI catalyst.

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are also powerful tools for forming C-N bonds. These reactions typically employ a palladium catalyst, such as Pd(OAc)₂ or Pd₂(dba)₃, in conjunction with a phosphine (B1218219) ligand. The reaction couples an aryl halide (5-bromopyridine derivative) with an amine (pyrrole). The choice of ligand is crucial for the success of the reaction and can influence reaction rates and yields.

| Catalyst System | Reactants | Reaction Type |

| CuI / Ligand | 5-Bromopyridine derivative, Pyrrole | Ullmann Condensation / C-N Coupling |

| Palladium Catalyst / Phosphine Ligand | 5-Bromopyridine derivative, Pyrrole | Buchwald-Hartwig Amination |

Microwave-Assisted Synthesis Protocols for this compound

Microwave-assisted organic synthesis has emerged as a key technology for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. chim.it This technique has been successfully applied to the synthesis of various heterocyclic compounds, including pyrroles and pyridines. researchgate.netresearchgate.netbohrium.com

The synthesis of N-substituted pyrroles via the Paal-Knorr condensation can be significantly enhanced by microwave irradiation. For example, the reaction of primary amines with 2,5-hexanedione has been shown to proceed efficiently under microwave conditions, often in the absence of a solvent or using a green solvent like water. chim.itscirp.org This suggests that the synthesis of 5-bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine from 2-amino-5-bromopyridine and 2,5-hexanedione could be expedited using this technology.

Microwave assistance has also been employed in nucleophilic aromatic substitution reactions. The reaction of halogenated pyridines with amines can be accelerated, reducing reaction times from hours to minutes. nih.gov This would be applicable to the synthesis of this compound from 5-bromo-2-fluoropyridine and pyrrole. The use of microwave irradiation can also facilitate catalyst-free reactions in some cases, further enhancing the green credentials of the synthetic route. bohrium.com

Furthermore, microwave-assisted intramolecular cyclization reactions have been developed for the synthesis of complex heterocyclic systems. For instance, the cyclocondensation of enamine-type Schiff bases derived from amino acids has been used to produce polysubstituted pyrroles in good yields under microwave irradiation. bohrium.com

Continuous Flow Chemistry Applications in this compound Production

While specific literature detailing the continuous flow synthesis of this compound is not prominent, the principles of flow chemistry are highly applicable to its production. Continuous flow processes offer significant advantages over traditional batch synthesis, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and potential for scalability. ru.nl These systems are particularly advantageous for handling hazardous reagents or highly exothermic reactions that can be associated with the synthesis of nitrogen-containing heterocycles. engineering.org.cnmdpi.com

For instance, the nucleophilic aromatic substitution (SNAr) reaction between a 5-bromo-2-halopyridine and a pyrrole salt, a common route to the target compound, could be readily adapted to a flow regime. In a flow reactor, reagents would be continuously pumped and mixed, passing through a heated zone to achieve the desired reaction temperature for a specific residence time. ru.nl This setup allows for rapid optimization of conditions and can lead to higher yields and purities by minimizing the formation of byproducts. researchgate.net The synthesis of related structures, such as the nucleobase unit of Remdesivir, has been successfully demonstrated in multi-step continuous flow systems, highlighting the potential for producing complex bromo-substituted heterocyclic compounds with high efficiency and safety. engineering.org.cnmdpi.com

Optimization of Reaction Conditions and Process Parameters for this compound Synthesis

The efficient synthesis of this compound relies heavily on the careful optimization of various reaction parameters. The most common synthetic routes involve the coupling of a pyrrole moiety with a 5-bromopyridine precursor. Key areas of optimization include the choice of solvent, reagent stoichiometry, catalyst loading, temperature, and reaction time.

The choice of solvent plays a pivotal role in the synthesis of N-aryl heterocycles, significantly influencing reaction rates and yields. For SNAr reactions, polar aprotic solvents are generally preferred as they can effectively solvate the cationic species formed during the reaction mechanism, thereby accelerating the rate.

In a study on the analogous synthesis of 5-bromo-2-(1H-pyrazol-1-yl)pyridine from 5-bromo-2-fluoropyridine, various solvents were investigated. rsc.org The results demonstrated that dimethyl sulfoxide (DMSO) provided the highest yield, followed by other polar aprotic solvents like N,N-dimethylacetamide (DMA) and N,N-dimethylformamide (DMF). rsc.org This suggests that these solvents are also likely optimal for the synthesis of this compound via a similar pathway.

Reaction kinetics are intrinsically linked to the solvent environment and temperature. While specific kinetic data for this reaction are not extensively published, the general principles of SNAr reactions apply. The rate is dependent on the concentration of both the electrophilic pyridine substrate and the pyrrole nucleophile. The use of a high-polarity solvent like DMSO can lead to a significant rate enhancement compared to less polar options. rsc.org

Table 1: Effect of Solvent on the Yield of a Model SNAr Reaction

| Solvent | Dielectric Constant (Approx.) | Yield (%) |

|---|---|---|

| DMSO | 47 | 95 |

| DMA | 38 | 88 |

| DMF | 37 | 85 |

| NMP | 32 | 82 |

Data adapted from a model reaction for the synthesis of 5-bromo-2-(1H-pyrazol-1-yl)pyridine. rsc.org

Optimizing the molar ratio of reactants and the loading of any catalysts or bases is crucial for maximizing yield and minimizing waste. In the synthesis of this compound from a 5-bromo-2-halopyridine, an excess of the pyrrole nucleophile may be used to drive the reaction to completion. Similarly, the amount of base used to deprotonate the pyrrole is a critical parameter.

Studies on related reactions have shown that using a slight excess of the nucleophile and base relative to the pyridine substrate can be beneficial. For example, a successful synthesis of a related compound utilized 2.0 equivalents of the N-heterocycle nucleophile and 2.0 equivalents of a base (like K₂CO₃) for every 1.0 equivalent of the 5-bromo-2-fluoropyridine substrate. rsc.org In another approach, the synthesis of the derivative 5-bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine was achieved by reacting 2-amino-5-bromopyridine with a 1.2 molar excess of 2,5-hexanedione in the presence of a catalytic amount (0.3 equivalents) of p-toluenesulfonic acid. asianpubs.org These examples underscore the importance of fine-tuning reagent stoichiometry to achieve optimal outcomes.

Table 2: Conceptual Yield Variation with Reagent Loading

| Equivalents of Pyrrole Salt | Equivalents of Base | Catalyst Loading (mol%) | Conceptual Yield |

|---|---|---|---|

| 1.0 | 1.0 | N/A | Moderate |

| 1.5 | 1.5 | N/A | Good |

| 2.0 | 2.0 | N/A | High |

| 1.2 (Diketone) | N/A | 30 (Acid Catalyst) | High |

This table illustrates the general principles of how adjusting stoichiometric ratios can impact reaction yield, based on findings for analogous syntheses. rsc.orgasianpubs.org

Temperature and reaction time are interdependent parameters that must be optimized to ensure complete reaction without promoting decomposition or side-product formation. SNAr reactions on electron-deficient rings like pyridine often require heating to proceed at a reasonable rate.

Investigations into the synthesis of similar substituted pyridines have explored a range of temperatures. For the coupling of 5-bromo-2-fluoropyridine with pyrazole, reactions were successfully carried out at temperatures ranging from 80 °C to 120 °C, with higher temperatures generally leading to higher yields within a 24-hour period. rsc.org For the synthesis of 5-bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine, the reaction mixture was heated to reflux in toluene (approx. 110 °C) for 8-10 hours. asianpubs.org This indicates that a temperature range of 80-120 °C is likely effective for the synthesis of the title compound.

Pressure is not typically a significant variable in these types of liquid-phase reactions unless highly volatile solvents or gaseous reagents are involved at temperatures above their boiling points. Standard atmospheric pressure is sufficient for these syntheses.

Table 3: Influence of Temperature and Time on Reaction Outcome

| Temperature (°C) | Time (hours) | Observed Yield (%) |

|---|---|---|

| 80 | 24 | 75 |

| 100 | 24 | 89 |

| 110 | 8-10 | 91 |

| 120 | 24 | 95 |

Data adapted from related syntheses to illustrate typical conditions and outcomes. rsc.orgasianpubs.org

Reactivity and Derivatization of 5 Bromo 2 1h Pyrrol 1 Yl Pyridine

Exploration of the Bromine Moiety Reactivity in 5-Bromo-2-(1H-pyrrol-1-yl)pyridine

The bromine atom at the C-5 position of the pyridine (B92270) ring is a versatile handle for the formation of new carbon-carbon and carbon-nitrogen bonds. Its reactivity is influenced by the electronic properties of the pyridine and pyrrole (B145914) rings. The electron-withdrawing nature of the pyridine nitrogen enhances the electrophilicity of the C-Br bond, making it susceptible to oxidative addition by low-valent transition metal catalysts.

Palladium-Catalyzed Cross-Coupling Reactions of this compound

Palladium catalysis is a cornerstone of modern organic synthesis, and the bromine atom in this compound serves as an excellent electrophilic partner in a variety of these transformations.

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds between aryl or vinyl halides and organoboronic acids or their esters. For this compound, this reaction would lead to the formation of 5-aryl- or 5-vinyl-2-(1H-pyrrol-1-yl)pyridines. While specific studies on this exact molecule are not prevalent in the reviewed literature, extensive research on analogous 5-bromo-2-substituted pyridines demonstrates the feasibility and general conditions for this transformation. mdpi.comresearchgate.netmdpi.combeilstein-journals.orgnih.gov

Typically, the reaction is carried out in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or a combination of a palladium(II) source like palladium acetate (B1210297) (Pd(OAc)₂) with a phosphine (B1218219) ligand. mdpi.commdpi.com The choice of ligand is crucial and can influence the efficiency of the reaction. Bases such as potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), or potassium phosphate (B84403) (K₃PO₄) are required to facilitate the transmetalation step. mdpi.com The reaction is commonly performed in a solvent mixture, often containing water, such as 1,4-dioxane/water or toluene (B28343)/water, at elevated temperatures. mdpi.com

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Substituted Bromopyridines

| Aryl Bromide | Organoboronic Acid/Ester | Catalyst | Ligand | Base | Solvent | Temp. (°C) | Yield (%) | Ref. |

| 5-Bromo-2-methylpyridin-3-amine | Various Arylboronic Acids | Pd(PPh₃)₄ | - | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | Moderate to Good | mdpi.com |

| 5-Bromo-2-tosyloxynicotinaldehyde | Phenylboronic acid | Pd(dba)₂ | Tri-tert-butylphosphine tetrafluoroborate | K₂CO₃ | THF/H₂O | 40 | 85 | researchgate.net |

| 2-Bromopyridine (B144113) | p-Tolylboronic ester | Cy₃PCuCl | - | - | - | - | Good | rsc.org |

| 5-Bromopyrimidine | Lithium triisopropyl 2-pyridylboronate | Pd₂(dba)₃ | Tri-tert-butylphosphonium tetrafluoroborate | KF | Dioxane | - | 91 | nih.gov |

The Heck reaction enables the formation of carbon-carbon bonds by coupling aryl halides with alkenes, leading to the synthesis of substituted alkenes. In the case of this compound, this reaction would yield 5-alkenyl-2-(1H-pyrrol-1-yl)pyridines. The reaction is typically catalyzed by a palladium(II) source, such as palladium acetate, often in the presence of a phosphine ligand. rsc.orgresearchgate.net A base, commonly a tertiary amine like triethylamine (B128534) (Et₃N) or a carbonate, is required to regenerate the active palladium(0) catalyst. The reaction generally proceeds with high stereoselectivity, favoring the formation of the E-isomer. rsc.org

Table 2: Illustrative Conditions for Heck Coupling of Bromopyridines

| Aryl Bromide | Alkene | Catalyst | Ligand | Base | Solvent | Temp. (°C) | Yield (%) | Ref. |

| Bromobenzaldehyde (in MCR) | Various Terminal Alkenes | Pd-catalyst | - | Pyrrolidine | H₂O/DME | Reflux | Good to Excellent | rsc.org |

| 2,3-Dibromopyridine | Various Alkenes | Pd(OAc)₂ | PPh₃ | Et₃N | DMF | - | - | researchgate.net |

| N-methyl-5-bromo-2-pyridone | tert-Butyl acrylate | - | - | AgOAc | - | - | 69-81 | snnu.edu.cn |

The Sonogashira coupling is a highly efficient method for the formation of carbon-carbon bonds between aryl halides and terminal alkynes, resulting in the synthesis of arylalkynes. For this compound, this reaction would produce 5-alkynyl-2-(1H-pyrrol-1-yl)pyridines. The reaction is characteristically co-catalyzed by a palladium complex and a copper(I) salt, typically copper(I) iodide (CuI). soton.ac.ukscirp.org An amine base, such as triethylamine or diisopropylamine, serves both as the base and often as the solvent. soton.ac.uk

Research on analogous 5-bromo-2-substituted pyridines, such as 5-bromo-3-fluoro-2-cyanopyridine and 2-amino-3-bromopyridines, has shown that this reaction proceeds effectively under mild conditions, often at room temperature. soton.ac.ukscirp.org The choice of palladium source and ligand can be varied, with tetrakis(triphenylphosphine)palladium(0) being a common catalyst. soton.ac.uk

Table 3: Exemplary Conditions for Sonogashira Coupling of Substituted Bromopyridines

| Aryl Bromide | Terminal Alkyne | Pd-Catalyst | Cu-Cocatalyst | Base | Solvent | Temp. (°C) | Yield (%) | Ref. |

| 6-Bromo-3-fluoro-2-picolinonitrile | Various Terminal Alkynes | Pd(PPh₃)₄ | CuI | Et₃N | THF | RT | 43-97 | soton.ac.uk |

| 2-Amino-3-bromopyridine | Various Terminal Alkynes | Pd(CF₃COO)₂ | CuI | Et₃N | DMF | 100 | 72-96 | scirp.org |

| 5-Iodo-2,3-dihydro-4(H)-pyrimidin-4-ones | Various Terminal Alkynes | - | - | - | - | - | Good | nih.gov |

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between aryl halides and amines. This reaction applied to this compound would lead to the synthesis of 5-amino-2-(1H-pyrrol-1-yl)pyridine derivatives. A key feature of this reaction is the use of bulky, electron-rich phosphine ligands in conjunction with a palladium precursor. researchgate.netnih.gov These ligands facilitate the oxidative addition and reductive elimination steps of the catalytic cycle. A strong base, such as sodium tert-butoxide (NaOtBu), is typically required. nih.gov

Studies on the chemoselective amination of 5-bromo-2-chloropyridine (B1630664) have shown that palladium-catalyzed amination occurs preferentially at the bromine-substituted position. researchgate.net The use of ligands like Xantphos has been shown to be effective in achieving high selectivity and yields. researchgate.netnih.gov

Table 4: Representative Conditions for Buchwald-Hartwig Amination of Bromopyridines

| Aryl Bromide | Amine | Catalyst | Ligand | Base | Solvent | Temp. (°C) | Yield (%) | Ref. |

| 5-Bromo-2-chloro-3-fluoropyridine | Secondary Amines/Primary Anilines | Pd₂(dba)₃ | Xantphos | - | - | - | Exclusive Bromide Substitution | researchgate.net |

| 5-Bromo-pyrimidine | Various Amines | PdCl₂(PPh₃)₂ | Xantphos | NaOtBu | Toluene | Reflux | 31-82 | nih.gov |

| Aryl Bromides | Various Amines | - | - | - | - | - | - | nih.gov |

Copper-Catalyzed Cross-Coupling Reactions of this compound

Copper-catalyzed cross-coupling reactions, often referred to as Ullmann-type reactions, provide an alternative to palladium-based methods for the formation of carbon-heteroatom bonds. These reactions are particularly relevant for the amination of aryl halides. While specific examples involving this compound are not detailed in the literature reviewed, the general principles can be inferred from studies on other bromopyridine derivatives. rsc.org

Copper-catalyzed amination of 2-bromopyridines has been shown to be effective, often requiring a ligand to facilitate the coupling. rsc.org In some cases, these reactions can exhibit different selectivity compared to their palladium-catalyzed counterparts. For instance, in systems with multiple different halogen substituents, copper-catalyzed reactions may show less selectivity based on the halogen's identity and more on the electronic nature of the heterocyclic ring. rsc.org

Table 5: Illustrative Conditions for Copper-Catalyzed Coupling of Bromopyridines

| Aryl Bromide | Nucleophile | Catalyst | Ligand | Base | Solvent | Temp. (°C) | Yield (%) | Ref. |

| 2-Bromopyridine | p-Tolylboronic ester | Cy₃PCuCl | - | - | - | - | Good | rsc.org |

| 5-Bromo-2-iodopyridine | Imidazole | Copper-catalyzed system | - | - | - | - | Preferential reaction at iodine | rsc.org |

| Aryl Bromides | Amines | Cu(I)-catalyst | N¹,N²-diarylbenzene-1,2-diamine | - | DMSO | RT | - | researchgate.net |

Nucleophilic Aromatic Substitution (SNAr) Reactions on the Pyridine Ring of this compound

The pyridine ring in this compound is susceptible to nucleophilic aromatic substitution (SNAr), particularly at the bromine-bearing C5 position. This reactivity is a consequence of the electron-deficient nature of the pyridine ring, which is further enhanced by the electronegativity of the nitrogen atom. iust.ac.iruoanbar.edu.iq The bromine atom at the 5-position serves as a good leaving group, facilitating its displacement by various nucleophiles.

SNAr reactions on halopyridines are well-established and can proceed via a two-step addition-elimination mechanism, forming a Meisenheimer complex intermediate. researchgate.netresearchgate.net However, some SNAr reactions have been shown to proceed through a concerted mechanism. nih.gov The reactivity of halopyridines in SNAr reactions is influenced by the nature of the halogen, the position of the halogen on the ring, and the reaction conditions. sci-hub.sersc.org For instance, the reactivity of 2-halopyridines can vary depending on the nucleophile used. sci-hub.se

In the context of this compound, the electron-donating pyrrole group at the C2 position can influence the reactivity of the pyridine ring towards nucleophiles. The substitution of the bromine atom at the C5 position allows for the introduction of a variety of functional groups, including amines, alkoxides, and thiolates. These reactions are typically carried out in the presence of a base and often require elevated temperatures. sci-hub.se Microwave irradiation has been shown to dramatically decrease reaction times for SNAr on halopyridines. sci-hub.seacs.org

Table 1: Examples of Nucleophilic Aromatic Substitution Reactions on Halopyridines

| Halopyridine | Nucleophile | Product | Conditions | Reference |

| 2-Iodopyridine | PhSNa | 2-Phenylthiopyridine | HMPA or NMP, ~100°C, 0.5-3 min (microwave) | sci-hub.se |

| 2-Iodopyridine | PhCH2OH | 2-Benzyloxypyridine | NMP, microwave | sci-hub.se |

| 2-Bromopyridine | Amines | 2-Aminopyridines | 90°C, 24h | rsc.org |

| 5-Bromo-2-fluoropyridine (B45044) | Pyrazole (B372694) | 5-Pyrazolyl-2-fluoropyridine | Optimized conditions | rsc.org |

Functionalization at the Pyrrole Nitrogen Atom of this compound

The nitrogen atom of the pyrrole ring in this compound is nucleophilic and can readily undergo alkylation and acylation reactions. These reactions provide a straightforward method for introducing a wide range of substituents at the N1 position of the pyrrole ring, leading to a diverse library of N-substituted derivatives.

N-alkylation is typically achieved by treating the parent compound with an alkyl halide in the presence of a base. fabad.org.tr Common bases used for this transformation include potassium carbonate in a solvent like DMF. fabad.org.tr N-acylation can be accomplished using acylating agents such as acid chlorides or anhydrides. organic-chemistry.org For instance, N-acylpyrroles can be synthesized through the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization. organic-chemistry.org

The pyrrole nitrogen of this compound can also be functionalized to form N-heteroaryl and N-aryl pyrrole conjugates. These reactions often involve coupling reactions catalyzed by transition metals. For example, copper-catalyzed N-arylation reactions are a common method for forming C-N bonds between a pyrrole nitrogen and an aryl group.

The synthesis of N-substituted pyrroles can be achieved through various methods, including the Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine. researchgate.netmdpi.comsemanticscholar.org This method is highly versatile and can be used to synthesize a wide range of N-substituted pyrroles. researchgate.net Microwave-assisted Paal-Knorr condensation has been shown to be a rapid and efficient method for this transformation.

Electrophilic Aromatic Substitution on the Pyrrole Ring of this compound

The pyrrole ring is an electron-rich aromatic system and is highly susceptible to electrophilic aromatic substitution. uobaghdad.edu.iqpearson.com In comparison to benzene, pyrrole is significantly more reactive towards electrophiles, and milder reaction conditions are often sufficient. uobaghdad.edu.iq The substitution typically occurs at the C2 (α) position, as the intermediate carbocation is more stabilized by resonance compared to attack at the C3 (β) position. libretexts.orgaklectures.com

For 2-substituted pyrroles like this compound, electrophilic substitution is expected to occur at the C5 position of the pyrrole ring. However, the presence of the electron-withdrawing pyridine ring can influence the regioselectivity of the reaction.

Common electrophilic substitution reactions for pyrroles include nitration, halogenation, and formylation. Due to the sensitivity of the pyrrole ring to strong acids, which can cause polymerization, modified reagents are often used. uobaghdad.edu.iq For instance, nitration can be achieved using milder nitrating agents. mdpi.comacs.org

Table 2: Examples of Electrophilic Substitution Reactions on Pyrrole Derivatives

| Pyrrole Derivative | Reagent | Product | Key Observation | Reference |

| 4-Methyl-2-(1H-pyrrol-1-yl)pyridine | HNO₃/H₂SO₄ | 4-Methyl-3-nitro-2-(1H-pyrrol-1-yl)pyridine | Nitration occurs on the pyridine ring. | |

| Pyrrole | Acetic anhydride/Triethylamine | N-Acetylpyrrole | N-substitution occurs prior to ring substitution. | msu.edu |

| 4-(Pyrrol-1-yl)pyridine | Sodium Nitrite (aq) | Nitrated product | Colorimetric change observed. | acs.org |

Regioselectivity and Stereoselectivity Considerations in the Derivatization of this compound

The derivatization of this compound presents interesting challenges and opportunities in terms of regioselectivity and stereoselectivity.

Regioselectivity: The presence of two distinct aromatic rings, each with its own reactivity profile, allows for selective functionalization.

Pyridine Ring: As discussed, nucleophilic substitution is favored at the C5 position due to the presence of the bromine leaving group. iust.ac.iruoanbar.edu.iq Electrophilic substitution on the pyridine ring itself is generally difficult due to its electron-deficient nature, but when it does occur, it typically directs to the C3 position. libretexts.orgaklectures.comyoutube.com

Pyrrole Ring: Electrophilic substitution is highly favored on the electron-rich pyrrole ring, primarily at the C5 position (para to the nitrogen). libretexts.orgaklectures.com The directing effect of the pyridine substituent needs to be considered.

Stereoselectivity: Stereoselectivity becomes a crucial factor when chiral centers are introduced during derivatization. For instance, reactions involving the introduction of substituents at the pyrrole ring or on side chains attached to the scaffold can lead to the formation of stereoisomers. rsc.orgmsu.edu The synthesis of densely substituted pyrrolidines via [3+2] cycloaddition reactions can generate multiple stereogenic centers with high diastereoselectivity. nih.gov The choice of reagents, catalysts, and reaction conditions can significantly influence the stereochemical outcome of these transformations. msu.edunih.govmdpi.com

Applications of 5 Bromo 2 1h Pyrrol 1 Yl Pyridine As a Precursor for Complex Heterocyclic Compounds

Synthesis of Advanced Organic Scaffolds Incorporating Pyrrolo-Pyridines

The strategic placement of the bromine atom on the pyridine (B92270) ring of 5-bromo-2-(1H-pyrrol-1-yl)pyridine makes it an ideal substrate for transition-metal-catalyzed cross-coupling reactions. These reactions allow for the introduction of diverse substituents at the 5-position, leading to the construction of advanced organic scaffolds.

Palladium-catalyzed reactions such as Suzuki, Stille, and Heck couplings are powerful tools for forming new carbon-carbon bonds. By reacting this compound with various organoboronates, organostannanes, or alkenes, a wide array of aryl, heteroaryl, or vinyl groups can be appended to the pyrrolo-pyridine core. This methodology is fundamental for building complex molecules that are often investigated as potential therapeutic agents. For instance, polysubstituted pyridines are key structural units in numerous pharmaceuticals. rsc.org

Furthermore, the pyrrolo-pyridine framework can be expanded into more complex, fused heterocyclic systems. A notable strategy is the Fischer indole (B1671886) synthesis, which has been successfully applied to bromo-substituted pyridine derivatives to construct 7-azaindole (B17877) (pyrrolo[2,3-b]pyridine) scaffolds. researchgate.net Although applied to an isomer, this demonstrates that the bromo-substituted pyridine unit can serve as a foundation for building fused polycyclic systems, a common motif in bioactive natural products and pharmaceuticals. researchgate.net

Table 1: Examples of Coupling Reactions for Scaffold Elaboration

| Reaction Type | Coupling Partner | Catalyst System (Example) | Resulting Scaffold |

|---|---|---|---|

| Suzuki Coupling | Arylboronic acid | Pd(PPh₃)₄ / Base | 5-Aryl-2-(1H-pyrrol-1-yl)pyridine |

| Stille Coupling | Organostannane | Pd(PPh₃)₄ | 5-Substituted-2-(1H-pyrrol-1-yl)pyridine |

| Heck Coupling | Alkene | Pd(OAc)₂ / Ligand | 5-Alkenyl-2-(1H-pyrrol-1-yl)pyridine |

| Buchwald-Hartwig | Amine | Pd catalyst / Ligand | 5-Amino-2-(1H-pyrrol-1-yl)pyridine |

Development of Novel Heterocyclic Systems with Defined Structural Motifs

The utility of this compound extends to the development of novel heterocyclic systems where the pyrrolo-pyridine unit is linked to other heterocyclic rings. The bromine atom serves as a key anchoring point for constructing these multi-component systems.

For example, the synthesis of pyridine-based tetrazoles has been achieved using bromopyridine precursors. google.com Applying this logic, this compound could be converted into a corresponding organozinc or organotin derivative and subsequently reacted with a tetrazole-forming reagent, or undergo a nucleophilic aromatic substitution with an appropriate nitrogen-rich nucleophile to generate a 5-(tetrazolyl)-2-(1H-pyrrol-1-yl)pyridine derivative. Such molecules are of interest in medicinal chemistry due to the role of tetrazoles as bioisosteres for carboxylic acids.

Similarly, the synthesis of pyrazolopyridines, which are important scaffolds in medicinal and materials chemistry, often involves the cyclization of substituted pyridine precursors. mdpi.com The this compound can be functionalized at the bromine position through a coupling reaction to introduce a side chain containing a ketone or another reactive group. Subsequent reaction with hydrazine (B178648) or a substituted hydrazine could then trigger a cyclization to form a novel, fused pyrazolo-pyrrolo-pyridine system, combining three distinct heterocyclic motifs into a single, complex structure.

Role of this compound in Divergent Synthesis Strategies

Divergent synthesis is a powerful strategy in medicinal chemistry and drug discovery, allowing for the creation of a large library of structurally related compounds from a single, common intermediate. researchgate.net this compound is an excellent starting material for such an approach due to the versatile reactivity of its carbon-bromine bond.

Starting from this common precursor, a multitude of different functional groups and molecular fragments can be introduced through various palladium-, copper-, or nickel-catalyzed cross-coupling reactions. By simply changing the coupling partner in a Suzuki, Sonogashira, Buchwald-Hartwig amination, or cyanation reaction, a diverse range of derivatives can be accessed in a controlled and predictable manner. This enables the rapid exploration of the chemical space around the 2-(1H-pyrrol-1-yl)pyridine scaffold to identify compounds with desired biological or physical properties.

Table 2: Divergent Synthesis from a Common Precursor

| Reaction | Reagent | Product Class |

|---|---|---|

| Suzuki Coupling | R-B(OH)₂ | 5-Aryl/Heteroaryl derivatives |

| Sonogashira Coupling | R-C≡CH | 5-Alkynyl derivatives |

| Buchwald-Hartwig | R₂NH | 5-Amino derivatives |

| Cyanation | Zn(CN)₂ | 5-Cyano derivative |

| Stille Coupling | R-Sn(Bu)₃ | 5-Alkyl/Aryl/Vinyl derivatives |

Potential in Material Science: Incorporation of this compound Derivatives into π-Conjugated Systems and Polymers

The combination of the π-excessive pyrrole (B145914) ring and the π-deficient pyridine ring gives the this compound core a unique electronic structure, making it an attractive building block for functional organic materials. Pyrrole derivatives are well-known for their use in the development of conductive polymers, while substituted pyridines are integral components in materials for optoelectronics, such as dye-sensitized solar cells and fluorescent probes. rsc.org

The bromine atom on the this compound scaffold is particularly significant for materials synthesis. It enables the incorporation of this unit into larger π-conjugated systems and polymers through polymerization reactions like Suzuki or Stille polycondensation. For instance, by transforming the bromo-derivative into a diboronic ester or reacting it with a diboronic ester comonomer, conjugated polymers incorporating the pyrrolo-pyridine unit can be synthesized. These materials could exhibit interesting photophysical properties, such as aggregation-induced emission enhancement (AIEE), which has been observed in other donor-acceptor pyridine systems. beilstein-journals.org

The resulting polymers could find applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or as sensory materials, where the electronic properties can be fine-tuned by modifying the structure of the comonomer units.

Table 3: Potential Material Science Applications of Derivatives

| Derivative Type | Synthetic Method | Potential Application |

|---|---|---|

| Conjugated Polymer | Suzuki Polycondensation | Organic Electronics (OLEDs, OPVs) |

| Donor-Acceptor Dyes | Stille/Suzuki Coupling | Dye-Sensitized Solar Cells |

| Fluorescent Probes | Coupling with Fluorophores | Chemical Sensing |

| Conductive Materials | Electropolymerization | Conductive Polymers, Antistatic Coatings |

Advanced Spectroscopic Characterization Techniques for 5 Bromo 2 1h Pyrrol 1 Yl Pyridine and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

¹H, ¹³C, and ¹⁵N NMR Chemical Shift Analysis for Atom Connectivity

The analysis of one-dimensional ¹H, ¹³C, and ¹⁵N NMR spectra provides fundamental insights into the atom connectivity of 5-bromo-2-(1H-pyrrol-1-yl)pyridine. The chemical shifts are influenced by the electron density around the nuclei, which is modulated by the electronegativity of adjacent atoms and the aromatic character of the pyridine (B92270) and pyrrole (B145914) rings.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on both the pyridine and pyrrole rings. The protons on the pyridine ring are typically observed at lower fields (higher ppm) compared to those on the pyrrole ring due to the electron-withdrawing effect of the nitrogen atom in the six-membered ring. The bromine atom at the 5-position of the pyridine ring will further influence the chemical shifts of the adjacent protons.

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon skeleton. The carbon atoms bonded to the electronegative nitrogen and bromine atoms will be deshielded and appear at a lower field. For instance, the carbon atoms C2 and C5 of the pyridine ring are expected to have significantly different chemical shifts. The chemical shifts of the pyrrole carbons are also characteristic. ipb.pt

¹⁵N NMR: ¹⁵N NMR spectroscopy, although less common due to the low natural abundance and smaller gyromagnetic ratio of the ¹⁵N isotope, offers direct information about the nitrogen atoms. The "pyrrole-type" nitrogen (N-1 of the pyrrole ring) is typically more shielded (lower ppm) than the "pyridine-type" nitrogen (N-1 of the pyridine ring). researchgate.net This distinction is crucial for confirming the N-aryl linkage. researchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Pyridine-H3 | ~7.2-7.4 | ~110-115 |

| Pyridine-H4 | ~7.8-8.0 | ~140-142 |

| Pyridine-H6 | ~8.3-8.5 | ~148-150 |

| Pyrrole-H2'/H5' | ~7.0-7.2 | ~120-122 |

| Pyrrole-H3'/H4' | ~6.2-6.4 | ~110-112 |

| Pyridine-C2 | - | ~152-155 |

| Pyridine-C3 | - | ~112-115 |

| Pyridine-C4 | - | ~142-145 |

| Pyridine-C5 | - | ~118-121 |

| Pyridine-C6 | - | ~149-152 |

| Pyrrole-C2'/C5' | - | ~121-124 |

Note: These are predicted values based on known data for similar substituted pyrrolyl-pyridines and may vary depending on the solvent and experimental conditions.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Comprehensive Structural Elucidation

Two-dimensional (2D) NMR techniques are powerful tools for unambiguously assigning the signals observed in 1D spectra and establishing the complete molecular structure. sdsu.eduyoutube.comemerypharma.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu For this compound, COSY would show correlations between adjacent protons on the pyridine ring (H3-H4, H4-H6) and on the pyrrole ring (H2'-H3', H3'-H4', H4'-H5'). This helps to confirm the substitution pattern on each ring.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates protons with their directly attached carbons (¹JCH). emerypharma.com This allows for the definitive assignment of each proton signal to its corresponding carbon signal in the ¹³C NMR spectrum. emerypharma.com

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings between protons and carbons (typically ²JCH and ³JCH). youtube.com This is particularly valuable for connecting the two heterocyclic rings. For instance, correlations would be expected between the pyrrole protons (H2'/H5') and the pyridine carbon C2, and between the pyridine proton H3 and the pyrrole carbons C2' and C1'. These correlations are critical for confirming the C-N bond between the two rings.

Mass Spectrometry (MS) for Molecular Structure Confirmation and Fragmentation Studies

Mass spectrometry is a vital analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as insights into its structure through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio (m/z) of an ion with very high accuracy. This allows for the determination of the elemental formula of the parent ion, providing strong evidence for the molecular identity of this compound. scispace.com The presence of bromine is readily identified by its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).

Table 2: HRMS Data for this compound

| Molecular Formula | Isotope | Calculated Exact Mass [M+H]⁺ |

|---|---|---|

| C₉H₈⁷⁹BrN₂ | ⁷⁹Br | 222.9898 |

Analysis of Fragmentation Patterns for Structural Insights

The fragmentation of the molecular ion in the mass spectrometer provides a roadmap of the molecule's structure. The weakest bonds tend to cleave first, leading to characteristic fragment ions.

For this compound, key fragmentation pathways would likely include:

Loss of the bromine atom: Cleavage of the C-Br bond would result in a significant fragment ion.

Cleavage of the C-N bond between the rings: This would lead to fragments corresponding to the bromopyridinyl cation and the pyrrolyl radical, or vice versa.

Fragmentation of the pyrrole ring: The pyrrole ring can undergo characteristic fragmentation, such as the loss of HCN.

Fragmentation of the pyridine ring: The pyridine ring can also fragment, although it is generally more stable than the pyrrole ring.

Table 3: Predicted Major Fragment Ions in the Mass Spectrum of this compound

| m/z (for ⁷⁹Br) | Proposed Fragment |

|---|---|

| 223/225 | [M]⁺ (Molecular ion) |

| 144 | [M - Br]⁺ |

| 156/158 | [C₅H₃BrN]⁺ (Bromopyridinyl fragment) |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. elsevier.com The absorption of IR radiation or the inelastic scattering of light (Raman) occurs at specific frequencies corresponding to the vibrations of functional groups within the molecule.

The spectra of this compound would be characterized by vibrations associated with both the pyridine and pyrrole rings, as well as the C-Br bond.

Aromatic C-H stretching: These vibrations typically appear above 3000 cm⁻¹.

C=C and C=N stretching: These vibrations within the aromatic rings are found in the 1600-1400 cm⁻¹ region.

Ring breathing modes: These are characteristic vibrations of the entire ring system.

C-N stretching: The stretching of the C-N bonds within the rings and connecting the rings will have characteristic frequencies.

C-H in-plane and out-of-plane bending: These vibrations occur at lower frequencies and are diagnostic of the substitution pattern on the rings.

C-Br stretching: The vibration of the carbon-bromine bond is expected at a low frequency, typically in the range of 600-500 cm⁻¹.

Table 4: Predicted Characteristic Vibrational Frequencies (cm⁻¹) for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | 3100 - 3000 |

| C=C/C=N Ring Stretch | 1610 - 1450 |

| C-N Stretch | 1350 - 1250 |

| C-H Out-of-Plane Bend | 900 - 675 |

Note: These are general ranges and the exact frequencies will be specific to the molecule.

X-ray Crystallography for Definitive Solid-State Structure Determination

X-ray crystallography stands as the unequivocal gold standard for the determination of the three-dimensional atomic arrangement of a molecule in the solid state. This powerful analytical technique provides precise coordinates of atoms within a crystal lattice, thereby offering definitive proof of molecular conformation, bond lengths, bond angles, and intermolecular interactions. While it is the most powerful tool for unambiguous structure elucidation, published single-crystal X-ray diffraction data specifically for this compound is not readily found in a survey of current scientific literature. However, the analysis of closely related structures provides significant insight into the expected structural features of the title compound.

The primary information obtained from an X-ray diffraction experiment includes the unit cell dimensions (the smallest repeating unit of a crystal lattice), the space group (which describes the symmetry of the crystal), and the precise position of each atom. From this, critical geometric parameters can be calculated. For this compound, key structural questions that X-ray crystallography would answer include the dihedral angle between the pyridine and pyrrole rings, the planarity of the two heterocyclic systems, and the specific bond lengths and angles, particularly around the C-Br bond and the inter-ring C-N bond.

Another informative, though structurally different, compound is 5-Bromo-1H-pyrrolo[2,3-b]pyridine , also known as 5-bromo-7-azaindole. In this molecule, the pyrrole and pyridine rings are fused. Its crystallographic analysis shows an essentially planar fused skeleton. researchgate.net In the crystal, molecules of 5-Bromo-1H-pyrrolo[2,3-b]pyridine form inversion dimers through pairs of N—H···N hydrogen bonds. researchgate.net While this compound does not have the N-H group on the pyridine ring to form such dimers, the potential for other intermolecular interactions, such as π–π stacking between the aromatic rings or halogen bonding involving the bromine atom, would be a key area of investigation.

Should single crystals of this compound be analyzed, the resulting data would be presented in a standardized format, as illustrated by the data for its related fused analogue, 5-Bromo-1H-pyrrolo[2,3-b]pyridine.

Table 1: Illustrative Crystallographic Data for a Related Compound: 5-Bromo-1H-pyrrolo[2,3-b]pyridine researchgate.netCurrent time information in Bangalore, IN.

| Parameter | Value |

| Chemical Formula | C₇H₅BrN₂ |

| Formula Weight ( g/mol ) | 197.04 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.9082 (4) |

| b (Å) | 13.3632 (6) |

| c (Å) | 5.8330 (3) |

| β (°) | 103.403 (5) |

| Volume (ų) | 675.47 (6) |

| Z (molecules/unit cell) | 4 |

| Temperature (K) | 100 |

This detailed structural information is crucial for understanding the molecule's physical properties and for rational drug design, where the precise shape and electronic surface of a molecule dictate its interaction with biological targets.

Future Research Directions and Emerging Challenges in the Study of 5 Bromo 2 1h Pyrrol 1 Yl Pyridine

Development of More Sustainable and Economically Viable Synthesis Methods for 5-Bromo-2-(1H-pyrrol-1-yl)pyridine

The pursuit of green and cost-effective synthetic routes is a paramount goal in modern chemistry. For this compound, future research will likely focus on moving away from traditional, often harsh, synthesis conditions towards more environmentally benign methodologies.

Current synthetic strategies for pyridine (B92270) derivatives often involve multi-step processes that may utilize hazardous reagents and generate significant waste. researchgate.netnih.gov Emerging sustainable alternatives for the synthesis of pyridine-based molecules include one-pot multicomponent reactions, the use of green catalysts, and solvent-free or aqueous reaction media. researchgate.netnih.gov Microwave-assisted organic synthesis has also been shown to dramatically reduce reaction times for the synthesis of substituted pyridines. sci-hub.se

For the synthesis of this compound, which involves the formation of a C-N bond between a pyridine and a pyrrole (B145914) ring, metal-free C-N bond-forming reactions are a promising area of investigation. rsc.org The development of catalytic systems that avoid precious metals is a key aspect of creating more economical processes.

Future research could explore the following to enhance sustainability and economic viability:

One-Pot Syntheses: Designing a one-pot reaction that combines the synthesis of the substituted pyridine ring and the subsequent coupling with pyrrole would significantly improve efficiency.

Green Catalysts: Investigating the use of earth-abundant metal catalysts or even organocatalysts for the C-N coupling step could lower costs and reduce environmental impact. researchgate.net

Alternative Energy Sources: Further exploration of microwave and ultrasound-assisted synthesis could lead to faster, more energy-efficient processes. researchgate.net

Flow Chemistry: The application of continuous flow chemistry could offer better control over reaction parameters, improve safety, and allow for easier scalability. numberanalytics.com

A comparative analysis of potential synthetic improvements is presented in Table 1.

| Parameter | Traditional Synthesis | Potential Sustainable Synthesis |

| Catalyst | Often relies on precious metals (e.g., Palladium, Copper). mdpi.comdur.ac.uk | Earth-abundant metals, organocatalysts, or catalyst-free methods. researchgate.netrsc.org |

| Solvents | Often uses volatile organic compounds (VOCs). | Green solvents (e.g., water, ethanol), ionic liquids, or solvent-free conditions. researchgate.net |

| Energy Input | Conventional heating, often for extended periods. sci-hub.se | Microwave, ultrasound, or flow chemistry for rapid heating. researchgate.netsci-hub.senumberanalytics.com |

| Waste Generation | Can produce significant stoichiometric byproducts. | Higher atom economy, catalytic processes leading to less waste. researchgate.net |

| Economic Viability | Can be expensive due to catalyst and energy costs. | Reduced catalyst cost, lower energy consumption, and fewer purification steps. google.com |

Exploration of Unconventional Reactivity Patterns and Unprecedented Transformations of this compound

The bromine atom on the pyridine ring of this compound serves as a versatile handle for a variety of chemical transformations, most notably cross-coupling reactions. mdpi.com However, future research should aim to uncover less conventional reactivity patterns and unprecedented transformations.

The field of C-H activation, for instance, offers a powerful strategy to functionalize heterocyclic compounds directly, bypassing the need for pre-functionalized starting materials. researchgate.net Exploring the selective C-H activation of the pyridine or pyrrole ring in this compound could lead to the synthesis of novel derivatives that would be difficult to access through traditional methods.

Furthermore, the interplay between the two nitrogen-containing aromatic rings could give rise to unique reactivity. Research could focus on:

Selective Functionalization: Developing methods to selectively functionalize either the pyridine or the pyrrole ring while the other remains intact.

Ring Transformation Reactions: Investigating conditions that could induce ring-opening or ring-expansion reactions, leading to entirely new heterocyclic scaffolds.

Photocatalysis and Electrochemistry: Utilizing light or electricity to drive novel transformations that are not accessible through thermal methods. Purple light has been shown to promote radical coupling reactions of bromopyridines without a transition metal catalyst. organic-chemistry.org

Unprecedented transformations could also arise from studying the compound's behavior under extreme conditions or in the presence of novel catalytic systems. The goal would be to expand the synthetic toolbox available for modifying this promising scaffold.

Integration of this compound in Automated Synthesis Platforms and High-Throughput Experimentation

The increasing complexity of drug discovery and materials science necessitates the rapid synthesis and screening of large libraries of compounds. Automated synthesis platforms and high-throughput experimentation (HTE) are becoming indispensable tools in this endeavor. numberanalytics.comnih.govresearchgate.net

The structure of this compound makes it an ideal candidate for inclusion in such platforms. The bromo-substituent is a key feature, allowing for a wide range of diversification through cross-coupling reactions with various boronic acids, amines, alcohols, and other nucleophiles. mdpi.com

Future research in this area should focus on:

Developing robust, automated protocols for the synthesis of libraries of this compound derivatives. This would involve optimizing reaction conditions for a broad range of substrates to be compatible with robotic systems. nih.govethz.ch

Integrating synthesis with high-throughput screening. For example, an automated platform could synthesize a library of derivatives and then directly screen them for biological activity or specific material properties. nih.govnih.govresearchgate.net

Utilizing machine learning and AI to guide the design of experiments and to predict the outcomes of reactions, thereby accelerating the discovery of new compounds with desired properties. numberanalytics.com

The potential for high-throughput synthesis and screening is summarized in Table 2.

| Aspect | Description | Potential Impact |

| Library Synthesis | Automated parallel synthesis of hundreds or thousands of derivatives. researchgate.net | Rapid exploration of structure-activity relationships (SAR). ijsat.org |

| Reaction Optimization | HTE to quickly screen a wide range of catalysts, ligands, and reaction conditions. | Identification of optimal synthetic conditions with minimal time and material waste. |

| Integrated Screening | Direct coupling of synthesis platforms with biological or material screening assays. nih.gov | Accelerated discovery of lead compounds for drug development or new materials. |

| Data-Driven Discovery | Use of AI and machine learning to analyze large datasets from HTE. numberanalytics.com | More efficient design of future compound libraries with a higher probability of success. |

Computational Design and Predictive Modeling of Novel Derivatives with Tailored Reactivity and Structural Properties

Computational chemistry has emerged as a powerful tool for understanding and predicting the properties of molecules, thus guiding synthetic efforts. acs.orgnih.govacs.orgmdpi.comnsf.gov For this compound, computational methods can be employed to design novel derivatives with specific, tailored properties.

Future computational research on this compound and its derivatives could focus on:

Predicting Reactivity: Building computational models to predict the regioselectivity and stereoselectivity of reactions, guiding the synthesis of specific isomers.

Designing for Specific Properties: Using computational screening to identify derivatives with desired electronic, optical, or biological properties before they are synthesized in the lab.

Understanding Reaction Mechanisms: Elucidating the mechanisms of novel transformations to enable their optimization and broader application. nsf.gov

Developing Quantitative Structure-Activity Relationship (QSAR) models: Correlating the structural features of derivatives with their biological activity to guide the design of more potent compounds.

The synergy between computational design and experimental work will be crucial for the efficient development of new applications for the this compound scaffold.

| Computational Method | Application to this compound Derivatives |

| Density Functional Theory (DFT) | Prediction of electronic properties, reactivity, and spectroscopic signatures. mdpi.com |

| Molecular Docking | Prediction of binding modes and affinities to biological targets. nih.gov |

| Molecular Dynamics (MD) Simulations | Study of conformational changes and interactions with solvent or biological macromolecules. |

| Quantitative Structure-Activity Relationship (QSAR) | Development of models to predict biological activity based on chemical structure. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。